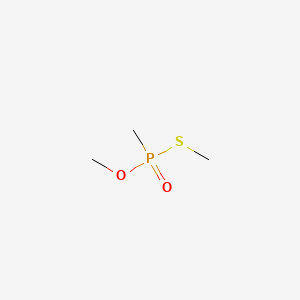
O,S-Dimethyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,S-Dimethyl methylphosphonothioate is an organophosphorus compound with the molecular formula C3H9O2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role in the study of nerve agents and their detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,S-Dimethyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with methanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: O,S-Dimethyl methylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation during the perhydrolysis of nerve agents .
Common Reagents and Conditions:
Reduction and Substitution: These reactions typically involve nucleophilic reagents and can lead to the formation of various intermediate and final products.
Major Products: The major products formed from the oxidation of this compound include S-methyl methylphosphonothioate and methyl methylphosphonate .
Scientific Research Applications
O,S-Dimethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used in the study of ion-molecule reactions and the mechanisms of sulfur oxidation.
Medicine: Research includes its potential use in detoxifying nerve agents and other toxic compounds.
Industry: It is used in the production of various chemicals and as an intermediate in synthetic processes.
Mechanism of Action
The mechanism of action of O,S-Dimethyl methylphosphonothioate involves its interaction with nucleophilic reagents, leading to the formation of reactive intermediates. These intermediates undergo further reactions, such as intramolecular sulfur oxidation, resulting in the formation of less toxic products . The molecular targets and pathways involved in these reactions include nucleophilic addition at phosphorus and S(N)2 reactions at carbon .
Comparison with Similar Compounds
O,O-Dimethyl methylphosphonothioate: This compound has a similar structure but differs in the positioning of the methyl groups.
O,S-Diethyl methylphosphonothioate: Another similar compound with ethyl groups instead of methyl groups.
Uniqueness: O,S-Dimethyl methylphosphonothioate is unique due to its specific reactivity and the products formed during its chemical reactions. Its ability to undergo intramolecular sulfur oxidation makes it particularly useful in the study of nerve agent detoxification .
Properties
CAS No. |
58259-60-2 |
|---|---|
Molecular Formula |
C3H9O2PS |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
[methyl(methylsulfanyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C3H9O2PS/c1-5-6(2,4)7-3/h1-3H3 |
InChI Key |
XXJOBAQYIIOHIP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















